1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate
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Overview
Description
1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyrrolidine-2,5-dione structure
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to various downstream effects.
Result of Action
Given the broad range of biological activities of imidazole derivatives , the results of the compound’s action could vary widely depending on the specific biological activity and the target it interacts with.
Preparation Methods
The synthesis of 1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Attachment of the piperazine ring: The benzimidazole derivative is then reacted with a piperazine derivative under suitable conditions to form the piperazine-benzimidazole intermediate.
Formation of the pyrrolidine-2,5-dione moiety: This intermediate is further reacted with a pyrrolidine-2,5-dione derivative to form the final compound.
Oxalate formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate can undergo various chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar compounds to 1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate include:
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their broad range of biological activities.
Piperazine derivatives: Compounds with a piperazine ring are commonly used in medicinal chemistry for their pharmacological properties.
Pyrrolidine-2,5-dione derivatives: These compounds are known for their stability and are used in various chemical and biological applications.
The uniqueness of this compound lies in the combination of these three moieties, which may result in enhanced biological activity and specificity compared to individual derivatives.
Properties
IUPAC Name |
1-[4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3.C2H2O4/c29-21-9-10-22(30)28(21)17-7-5-16(6-8-17)23(31)27-13-11-26(12-14-27)15-20-24-18-3-1-2-4-19(18)25-20;3-1(4)2(5)6/h1-8H,9-15H2,(H,24,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYLVNCDJIYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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